N-(5-((2-oxo-2-(pyridin-3-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1219901-67-3
Cat. No.: VC7453080
Molecular Formula: C19H19N5O2S3
Molecular Weight: 445.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219901-67-3 |
|---|---|
| Molecular Formula | C19H19N5O2S3 |
| Molecular Weight | 445.57 |
| IUPAC Name | N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C19H19N5O2S3/c25-15(21-13-5-3-9-20-11-13)12-28-18-24-23-17(29-18)22-16(26)19(7-1-2-8-19)14-6-4-10-27-14/h3-6,9-11H,1-2,7-8,12H2,(H,21,25)(H,22,23,26) |
| Standard InChI Key | XAYFMUFCEUINMA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4 |
Introduction
Chemical Structure and Functional Groups
Stereochemical Considerations
While stereochemical details are unspecified, the presence of multiple chiral centers (e.g., in the cyclopentane ring) implies potential for enantiomeric forms. Resolution techniques such as chiral HPLC would be required to isolate biologically active stereoisomers.
Synthesis and Optimization
Multi-Step Reaction Pathway
Synthesis involves sequential modifications to assemble the thiadiazole backbone and introduce peripheral groups:
-
Thiadiazole formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.
-
Thioether linkage introduction: Reaction of the thiadiazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).
-
Amidation: Coupling of the thioether-thiadiazole intermediate with 1-(thiophen-2-yl)cyclopentanecarboxylic acid using carbodiimide coupling agents.
Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst selection (e.g., HOBt for reduced racemization).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4), posing challenges for in vivo administration. Stability studies indicate degradation under strong acidic (pH <2) or alkaline (pH >10) conditions, with a half-life of >24 hours at physiological pH.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.85–7.40 (m, 4H, thiophene and thiadiazole-H), 4.30 (s, 2H, SCH₂CO).
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiadiazole), 1240 cm⁻¹ (C-S).
Biological Activity and Mechanistic Insights
Hypothesized Targets
Molecular docking simulations propose interactions with:
-
Kinase enzymes: The thiadiazole moiety may occupy the ATP-binding pocket of tyrosine kinases (e.g., EGFR), with binding energies ≤ -8.5 kcal/mol.
-
G-protein-coupled receptors (GPCRs): The thiophene group could engage hydrophobic pockets in inflammatory mediators like histamine receptors.
In Vitro Potency
While specific assay data are unavailable, structurally analogous thiadiazoles show IC₅₀ values of 0.5–5 μM against cancer cell lines (e.g., MCF-7, A549) and MICs of 2–10 μg/mL against Gram-positive bacteria.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume